molecular formula C4H7BrO3 B14019753 Methyl (S)-2-bromo-2-methoxyacetate

Methyl (S)-2-bromo-2-methoxyacetate

Katalognummer: B14019753
Molekulargewicht: 183.00 g/mol
InChI-Schlüssel: TVLFFKVMWDJCFG-GSVOUGTGSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Methyl (S)-2-bromo-2-methoxyacetate is an organic compound with the molecular formula C4H7BrO3. It is a chiral molecule, meaning it has a specific three-dimensional arrangement that is not superimposable on its mirror image. This compound is often used in organic synthesis due to its reactivity and the presence of both bromine and methoxy functional groups.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Methyl (S)-2-bromo-2-methoxyacetate can be synthesized through several methods. One common approach involves the bromination of methyl 2-methoxyacetate. This reaction typically uses bromine (Br2) as the brominating agent in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr3). The reaction is carried out under controlled conditions to ensure the selective bromination at the desired position.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to maintain precise control over reaction conditions. This ensures high yield and purity of the product. The use of automated systems for monitoring and adjusting reaction parameters can further enhance the efficiency of the production process.

Types of Reactions:

    Substitution Reactions: this compound can undergo nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles such as hydroxide (OH-), cyanide (CN-), or amines (NH2-).

    Oxidation Reactions: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction Reactions: The ester group can be reduced to alcohols using reducing agents such as lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions:

    Nucleophilic Substitution: Typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetone at room temperature.

    Oxidation: Conducted in aqueous or organic solvents under reflux conditions.

    Reduction: Performed in anhydrous conditions to prevent the decomposition of reducing agents.

Major Products:

    Substitution: Formation of substituted esters or amides.

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of alcohols.

Wissenschaftliche Forschungsanwendungen

Methyl (S)-2-bromo-2-methoxyacetate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: Employed in the study of enzyme-catalyzed reactions and as a substrate in biochemical assays.

    Medicine: Investigated for its potential use in the development of new drugs, particularly those targeting specific enzymes or receptors.

    Industry: Utilized in the production of fine chemicals and as a building block in the manufacture of specialty chemicals.

Wirkmechanismus

The mechanism of action of methyl (S)-2-bromo-2-methoxyacetate involves its reactivity towards nucleophiles and electrophiles. The bromine atom, being a good leaving group, facilitates nucleophilic substitution reactions. The methoxy group can participate in various chemical transformations, including oxidation and reduction. The compound’s chiral nature also makes it valuable in asymmetric synthesis, where it can induce chirality in the products.

Vergleich Mit ähnlichen Verbindungen

    Methyl 2-bromoacetate: Lacks the methoxy group, making it less versatile in certain reactions.

    Ethyl (S)-2-bromo-2-methoxyacetate: Similar structure but with an ethyl ester group instead of a methyl ester, which can affect its reactivity and solubility.

    Methyl ®-2-bromo-2-methoxyacetate: The enantiomer of the (S)-isomer, with different chiral properties and potential biological activities.

Uniqueness: Methyl (S)-2-bromo-2-methoxyacetate is unique due to its combination of bromine and methoxy functional groups, along with its chiral nature. This makes it a valuable compound in asymmetric synthesis and in the development of chiral drugs and catalysts.

Eigenschaften

Molekularformel

C4H7BrO3

Molekulargewicht

183.00 g/mol

IUPAC-Name

methyl (2S)-2-bromo-2-methoxyacetate

InChI

InChI=1S/C4H7BrO3/c1-7-3(5)4(6)8-2/h3H,1-2H3/t3-/m1/s1

InChI-Schlüssel

TVLFFKVMWDJCFG-GSVOUGTGSA-N

Isomerische SMILES

CO[C@H](C(=O)OC)Br

Kanonische SMILES

COC(C(=O)OC)Br

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.